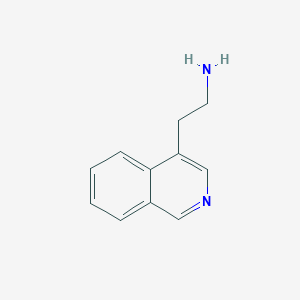
2-(Isoquinolin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-4-yl)ethanamine is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. This compound has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol . Isoquinolines are known for their wide range of biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-4-yl)ethanamine can be achieved through several methods. One common method involves the reaction of isoquinoline with ethylamine under specific conditions. Another approach is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, providing high yields of the desired products .
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
2-(Isoquinolin-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Some isoquinoline derivatives are used in the development of pharmaceuticals for treating various diseases.
Industry: Isoquinoline compounds are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoquinoline compounds inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Similar in structure but differs in the position of the nitrogen atom.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Quinolinyl-pyrazoles: Compounds that combine the quinoline and pyrazole structures, showing unique pharmacological properties
Uniqueness
2-(Isoquinolin-4-yl)ethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-isoquinolin-4-ylethanamine |
InChI |
InChI=1S/C11H12N2/c12-6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-4,7-8H,5-6,12H2 |
InChI Key |
DZXFHIOEPYZLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
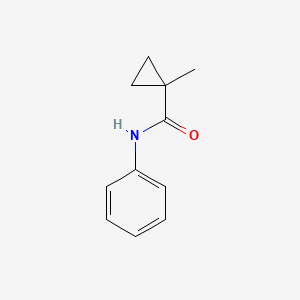
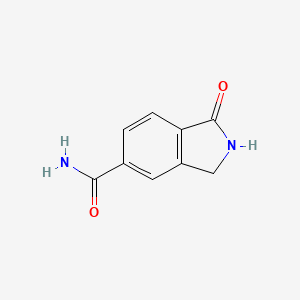
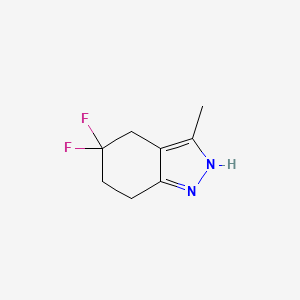

![3-Methyl-2-azaspiro[5.5]undecane](/img/structure/B15071293.png)
![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)
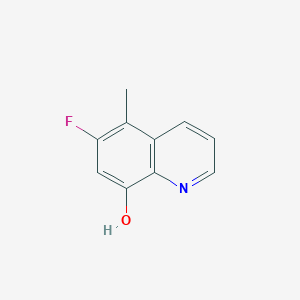
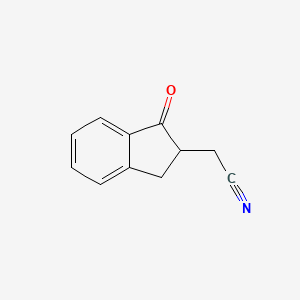
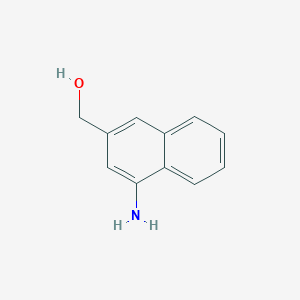
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)

